(Rac)-Indoximod

Description

1-Methyl-DL-tryptophan has been reported in Aspergillus fumigatus with data available.

an immunomodulato

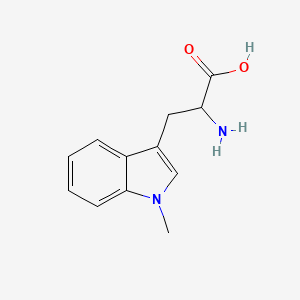

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314131 | |

| Record name | 1-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26988-72-7, 21339-55-9 | |

| Record name | 1-Methyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARBRIN,(L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Indoximod's Mechanism of Action in T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Indoximod, the D-isomer of 1-methyl-tryptophan (D-1MT), is an immunomodulatory agent that has been investigated for its potential in cancer immunotherapy. Unlike its L-isomer counterpart (L-1MT), which is a weak competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), Indoximod does not directly inhibit IDO1's enzymatic activity.[1][2] Instead, it acts downstream of the tryptophan-catabolizing enzymes IDO1 and tryptophan 2,3-dioxygenase (TDO) to counteract their immunosuppressive effects on T cells.[2][3] This guide provides an in-depth technical overview of the core mechanisms of action of this compound in T cells, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways.

The immunosuppression mediated by IDO1 and TDO in the tumor microenvironment is primarily driven by the depletion of the essential amino acid tryptophan and the production of immunosuppressive metabolites, notably kynurenine.[2][4] Tryptophan depletion activates the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway in T cells, leading to their anergy and proliferative arrest.[5] Indoximod circumvents this immunosuppressive state through a multi-faceted mechanism, primarily centered on the reactivation of the mTORC1 signaling pathway and the modulation of the Aryl Hydrocarbon Receptor (AhR).[2][6]

Core Mechanisms of Action

Reactivation of the mTORC1 Pathway

Indoximod functions as a tryptophan mimetic.[1][7] In the low-tryptophan environment created by IDO1/TDO activity, Indoximod generates a "tryptophan sufficiency" signal that leads to the reactivation of the mammalian target of rapamycin complex 1 (mTORC1) pathway in T cells.[6][8] mTORC1 is a critical regulator of T cell activation, proliferation, and differentiation.[9] By reactivating mTORC1, Indoximod restores the proliferative capacity of effector T cells that would otherwise be suppressed.[2][6] This effect is observed in both CD4+ and CD8+ T cells.[6]

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Indoximod also exerts its immunomodulatory effects by influencing the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][6] Kynurenine, a tryptophan metabolite produced by IDO1/TDO, is a natural ligand for AhR.[2] Activation of AhR in CD4+ T cells by kynurenine promotes their differentiation into immunosuppressive regulatory T cells (Tregs) by upregulating the transcription factor FOXP3.[2][6] Indoximod modulates AhR signaling, leading to a shift in CD4+ T cell differentiation away from the Treg lineage and towards the pro-inflammatory T helper 17 (Th17) phenotype.[2][6] This is achieved by inhibiting the transcription of FOXP3 and increasing the transcription of RORC, the master regulator of Th17 differentiation.[2][6]

Furthermore, Indoximod's interaction with the AhR pathway can lead to the downregulation of IDO1 protein expression in dendritic cells, thereby reducing the source of tryptophan catabolism.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the activity of this compound.

| Parameter | Cell Type/Condition | Value | Reference |

| EC50 (T cell proliferation) | CD8+ T cells co-cultured with TDO-expressing SW48 cells | 23.2 μM | [2] |

| EC50 (T cell proliferation) | CD8+ T cells in media conditioned by TDO-expressing SW48 cells | 41.4 μM | [2] |

| EC50 (T cell reactivation) | T cell reactivation assays | ~40 μM | [2] |

| Potency (IDO1 downregulation) | Dendritic cells | ~20 μM | [6] |

| IC50 (mTORC1 suppression relief) | Tryptophan-depleted cells | ~70 nM | [1][9] |

| Ki (IDO1 inhibition) | Purified IDO1 enzyme | Not applicable (does not inhibit) | [1][2] |

| Compound | Parameter | Value | Reference |

| L-1MT | EC50 (T cell reactivation) | 80-100 μM | [2] |

| L-1MT | Ki (IDO1 inhibition) | 19 μM | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDO1-Mediated T Cell Suppression

Caption: IDO1/TDO-mediated T cell suppression pathway.

Mechanism of Action of this compound in T Cells

References

- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO | EurekAlert! [eurekalert.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

Preclinical Studies of (Rac)-Indoximod in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Indoximod, the racemic mixture of 1-methyl-tryptophan, is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. IDO1 is a key enzyme in the catabolism of the essential amino acid tryptophan, and its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites such as kynurenine. This state of immune tolerance allows tumors to evade host immune surveillance. This compound and its D-enantiomer, Indoximod (D-1MT), have been extensively studied in preclinical cancer models to understand their mechanism of action and evaluate their therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides an in-depth overview of these preclinical investigations, focusing on experimental methodologies, quantitative data, and the underlying signaling pathways.

Mechanism of Action

Unlike direct enzymatic inhibitors of IDO1, this compound primarily acts downstream to counteract the effects of tryptophan depletion. Its mechanism is multifaceted and involves the modulation of key cellular signaling pathways:

-

mTORC1 Pathway Activation: In the presence of low tryptophan levels induced by IDO1 activity, the kinase General Control Nonderepressible 2 (GCN2) is activated, leading to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling. This results in the inhibition of T cell proliferation and function. Indoximod, acting as a tryptophan mimetic, reverses this process by restoring mTORC1 activity, thereby promoting T cell activation and proliferation.[1][2]

-

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: Kynurenine, a product of tryptophan catabolism, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the differentiation of regulatory T cells (Tregs) and suppress anti-tumor immunity. Preclinical evidence suggests that Indoximod can interfere with AhR signaling, although the precise mechanism is still under investigation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Cancer Models

This compound has demonstrated anti-tumor activity in a variety of preclinical cancer models, particularly when used in combination with chemotherapy and immunotherapy.

Breast Cancer

In the MMTV-Neu transgenic mouse model of breast cancer, which develops spontaneous mammary tumors, the combination of an IDO inhibitor with paclitaxel resulted in significant tumor regression, whereas either agent alone only produced modest tumor growth delay.[3] This synergistic effect was found to be dependent on a functional immune system, as the therapeutic benefit was lost in immunodeficient mice.[3]

Table 1: Efficacy of IDO Inhibition with Chemotherapy in MMTV-Neu Breast Cancer Model

| Treatment Group | Tumor Outcome | Reference |

| Control (Vehicle) | Progressive Tumor Growth | [3] |

| Paclitaxel alone | Tumor Growth Delay | [3] |

| IDO Inhibitor alone | Tumor Growth Delay | [3] |

| IDO Inhibitor + Paclitaxel | Tumor Regression | [3] |

Glioblastoma

In a syngeneic orthotopic murine glioblastoma model using GL261 glioma cells, the combination of IDO pathway inhibition with temozolomide (TMZ) and radiation therapy led to a significant improvement in the survival of tumor-bearing mice.[4][5] This trimodal therapy was associated with increased T-cell infiltration and a reduction in immunosuppressive cells within the tumor microenvironment.

Table 2: Survival Benefit of IDO Inhibition in a Murine Glioblastoma Model

| Treatment Group | Median Survival | Reference |

| Control | Not specified | [4] |

| Chemo-radiation | Not specified | [4] |

| Chemo-radiation + IDO inhibitor | Significantly prolonged survival | [4] |

Melanoma

Preclinical studies in the B16 melanoma model have shown that IDO inhibition can enhance the efficacy of immunotherapy. For instance, combining an IDO inhibitor with a cellular vaccine resulted in improved tumor control.[6]

Experimental Protocols

In Vivo Murine Cancer Models

-

Animal Model: Female MMTV-Neu transgenic mice, which spontaneously develop mammary tumors.

-

Tumor Induction: Tumors are allowed to arise spontaneously.

-

Treatment:

-

IDO Inhibitor: 1-methyl-tryptophan (racemic mixture) administered in the drinking water.

-

Chemotherapy: Paclitaxel administered via intraperitoneal (i.p.) injection.

-

Combination: Co-administration of the IDO inhibitor and paclitaxel.

-

-

Endpoint: Tumor growth is monitored by caliper measurements. Tumor regression is defined as a decrease in tumor volume compared to the start of treatment.

-

Cell Line: GL261 murine glioma cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Stereotactic implantation of GL261 cells into the cerebral cortex.

-

Treatment:

-

Chemotherapy: Temozolomide (TMZ) administered orally or via i.p. injection.

-

Radiation: Localized cranial irradiation.

-

IDO Inhibitor: this compound administered orally.

-

-

Endpoint: Survival of the animals is the primary endpoint.

In Vitro T Cell Proliferation Assay

-

Cell Isolation: T cells are isolated from splenocytes of mice or peripheral blood mononuclear cells (PBMCs) of healthy human donors.

-

Co-culture System: T cells are co-cultured with dendritic cells (DCs) or tumor cells that express IDO1.

-

Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Treatment: this compound is added to the co-culture medium at various concentrations.

-

Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of tritiated thymidine or by using fluorescent dyes such as CFSE.

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation.

Conclusion

Preclinical studies have robustly demonstrated the potential of this compound as an immunotherapeutic agent in various cancer models. Its unique mechanism of action, which involves the restoration of mTORC1 signaling in T cells, distinguishes it from direct enzymatic inhibitors of IDO1. The synergistic anti-tumor effects observed when this compound is combined with chemotherapy or other immunotherapies provide a strong rationale for its continued clinical development. The experimental models and protocols detailed in this guide serve as a valuable resource for researchers in the field of cancer immunology and drug development, facilitating further investigation into the therapeutic applications of IDO1 pathway inhibitors.

References

- 1. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for a tumoral immune resistance mechanism based on tryptophan degradation by indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of (Rac)-Indoximod: From Discovery to Clinical Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-Indoximod, a racemic mixture of 1-methyl-D-tryptophan and 1-methyl-L-tryptophan, is an investigational immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO1) pathway. This pathway is a critical component of tumor immune evasion. Unlike direct enzymatic inhibitors, Indoximod functions as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by activating the mTORC1 signaling pathway and modulating the Aryl Hydrocarbon Receptor (AhR) pathway. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound stemmed from the understanding that the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) plays a crucial role in immune suppression within the tumor microenvironment. IDO1 catabolizes the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of T-cell proliferation and function, allowing cancer cells to evade immune surveillance.

Early research focused on developing inhibitors of the IDO1 enzyme. The racemic mixture 1-methyl-D,L-truptophan (1-MT) was among the first identified inhibitors of IDO1.[1] While the L-isomer is a weak competitive inhibitor of the enzyme, the D-isomer, now known as Indoximod, does not directly inhibit the purified IDO1 enzyme but has shown greater anticancer activity in preclinical models.[2] This led to the clinical development of the D-isomer, Indoximod.

Synthesis of this compound

The synthesis of this compound, or 1-methyl-DL-tryptophan, typically involves the methylation of the indole nitrogen of DL-tryptophan. Several methods have been reported, with variations in the choice of solvent, base, and methylating agent.

Experimental Protocol: General Method for the Synthesis of 1-Methyl-DL-Tryptophan

This protocol is a generalized procedure based on literature reports.[3][4] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

DL-Tryptophan

-

Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or other suitable base

-

Methyl iodide (CH₃I) or other methylating agent

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve DL-tryptophan in an inert solvent such as DMSO or THF in a reaction vessel.

-

Deprotonation: Under an inert atmosphere (e.g., nitrogen), add a suitable base, such as sodium hydroxide, portion-wise to the solution while stirring. The reaction mixture may change color.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add a solution of the methylating agent (e.g., methyl iodide) in the same solvent.

-

Reaction: Allow the reaction to proceed at room temperature for several hours with continuous stirring.

-

Quenching: Quench the reaction by adding water.

-

Precipitation and Filtration: Pour the reaction mixture into a larger volume of an anti-solvent like diethyl ether to precipitate the crude product. Filter the solid precipitate.

-

Purification: Dissolve the crude product in water and adjust the pH to near neutral (pH 6-7) with hydrochloric acid to re-precipitate the purified 1-methyl-DL-tryptophan.

-

Drying: Filter the purified product and dry it under vacuum.

Characterization: The final product should be characterized by techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action

Indoximod's mechanism of action is distinct from direct IDO1 enzyme inhibitors. It acts as a tryptophan mimetic to counteract the downstream effects of IDO1-mediated tryptophan depletion.[2][5] This involves two primary signaling pathways: mTORC1 and the Aryl Hydrocarbon Receptor (AhR).

Activation of the mTORC1 Pathway

Tryptophan depletion in the tumor microenvironment leads to the inactivation of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. This inactivation contributes to T-cell anergy. Indoximod, by acting as a tryptophan mimetic, signals to the cell that tryptophan is available, leading to the reactivation of mTORC1.[2][5][6] This, in turn, promotes T-cell proliferation and effector function.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Kynurenine, the product of tryptophan catabolism by IDO1, is a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR in immune cells can promote the differentiation of regulatory T cells (Tregs) and suppress anti-tumor immunity. Indoximod has been shown to modulate AhR signaling, though the exact mechanism is still under investigation.[2][5][6] It is suggested that Indoximod may act as an AhR antagonist or alter the expression of AhR-controlled genes, thereby skewing the immune response towards a pro-inflammatory Th17 phenotype and away from an immunosuppressive Treg phenotype.[2][6]

Preclinical and Clinical Development

This compound has undergone extensive preclinical and clinical evaluation, primarily in the context of cancer immunotherapy.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials. A Phase I study in patients with advanced solid tumors provided the following pharmacokinetic parameters for Indoximod.[7][8]

| Parameter | Value |

| Maximum Concentration (Cmax) | ~12 µM (at 2000 mg twice daily) |

| Time to Maximum Concentration (Tmax) | 2.9 hours |

| Half-life (t½) | 10.5 hours |

Table 1: Pharmacokinetic Parameters of Indoximod from a Phase I Clinical Trial.[7][8]

Clinical Efficacy

Indoximod has been evaluated in several clinical trials, often in combination with other anticancer agents. A notable Phase II trial investigated the combination of Indoximod with the immune checkpoint inhibitor pembrolizumab in patients with advanced melanoma.

| Efficacy Endpoint | Overall Population | PD-L1 Positive | PD-L1 Negative |

| Objective Response Rate (ORR) | 51% | 70% | 46% |

| Complete Response (CR) | 20% | - | - |

| Disease Control Rate (DCR) | 70% | 87% | 62% |

| Median Progression-Free Survival (PFS) | 12.4 months | - | - |

Table 2: Efficacy Results from a Phase II Trial of Indoximod plus Pembrolizumab in Advanced Melanoma.[5][6][9]

Experimental Workflow: Investigating Indoximod's Efficacy

A typical experimental workflow to assess the efficacy of an immunomodulatory agent like Indoximod in a preclinical setting is outlined below.

Conclusion

This compound represents a novel approach to cancer immunotherapy by targeting the downstream effects of the IDO1 pathway. Its unique mechanism of action, involving the activation of mTORC1 and modulation of AhR signaling, distinguishes it from direct enzymatic inhibitors. Clinical studies have shown promising efficacy, particularly in combination with immune checkpoint inhibitors. Further research is warranted to fully elucidate its complex mechanism and optimize its clinical application for the treatment of various malignancies. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this promising therapeutic agent.

References

- 1. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]

- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

(Rac)-Indoximod: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-Indoximod, the D-isomeric form of 1-methyl-tryptophan, is an orally administered immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of tumor-induced immunosuppression. Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, counteracting the downstream effects of IDO1 and tryptophan 2,3-dioxygenase (TDO) activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on the tumor microenvironment (TME), and a summary of key clinical findings. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: The IDO1 Pathway and Tumor Immune Evasion

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[1][2][3] In the TME, cancer cells can upregulate IDO1, leading to the depletion of the essential amino acid tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[4][5] This metabolic reprogramming creates an immunosuppressive environment characterized by:

-

T effector cell (Teff) and Natural Killer (NK) cell suppression: Tryptophan starvation and kynurenine signaling inhibit the proliferation and function of cytotoxic T cells and NK cells, the primary effectors of anti-tumor immunity.[4][5]

-

Induction and activation of T regulatory cells (Tregs): The IDO1 pathway promotes the differentiation and activity of Tregs, which further dampen anti-tumor immune responses.[4][5]

-

Recruitment and expansion of Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells contribute to the immunosuppressive milieu.[4][5]

By hijacking the IDO1 pathway, tumors can effectively evade immune surveillance and destruction.[1] this compound was developed to counteract this immune escape mechanism and restore the immune system's ability to recognize and eliminate cancer cells.[1][6]

Mechanism of Action of this compound

This compound's mechanism of action is distinct from direct IDO1 enzymatic inhibitors.[4][5] It does not directly bind to and inhibit the IDO1 enzyme.[5][7] Instead, it functions as a tryptophan mimetic, effectively signaling tryptophan sufficiency to immune cells even in a tryptophan-depleted environment.[1][2][8] This leads to the modulation of several key signaling pathways:

Reversal of Tryptophan Deprivation Effects and mTORC1 Activation

In the presence of high IDO1 activity, low tryptophan levels lead to the inactivation of the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation.[2][9] Indoximod, by mimicking tryptophan, reactivates mTORC1 signaling in T cells.[2][10][11] This reactivation is crucial for T cell proliferation and effector function.[10]

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Kynurenine, a product of tryptophan catabolism, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote an immunosuppressive phenotype.[10] Indoximod has been shown to modulate AhR signaling.[10] In plasmacytoid dendritic cells, Indoximod can downregulate IDO1 expression and function, leading to decreased kynurenine production.[4][5] Furthermore, it can promote a shift in T cell differentiation from immunosuppressive Tregs to pro-inflammatory Th17 cells by altering the transcriptional program downstream of AhR.[4][5][10] Specifically, Indoximod increases the transcription of RORC (Th17 master regulator) while inhibiting FOXP3 (Treg master regulator).[11][12]

Effects of this compound on the Tumor Microenvironment

By targeting these key signaling pathways, this compound exerts a broad range of effects on the cellular composition and function of the TME.

Reversal of Immune Suppression

-

Enabling T effector cells: Indoximod restores the proliferative capacity and effector functions of Teff cells within the tumor.[4][13]

-

Attenuating T regulatory cells: In draining lymph nodes, Indoximod can act on dendritic cells to suppress the generation of Tregs and even reprogram them into pro-inflammatory Th17 cells.[4][5][13]

-

Modulating Myeloid Cells: Indoximod's effects extend to myeloid-derived suppressor cells (MDSCs), contributing to a less immunosuppressive TME.[4][5]

Synergy with Other Cancer Therapies

This compound has shown promise in combination with various cancer treatments, acting as an immunometabolic adjuvant.[1][4][14]

-

Immune Checkpoint Inhibitors: By alleviating the immunosuppressive TME, Indoximod can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[4][8]

-

Chemotherapy and Radiation: Preclinical and clinical studies have demonstrated synergistic anti-tumor effects when Indoximod is combined with chemotherapy (e.g., temozolomide, docetaxel) and radiation therapy.[3][4][15]

-

Cancer Vaccines: Indoximod can improve the response to cancer vaccines by creating a more favorable immune environment for the priming and activation of tumor-specific T cells.[4]

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the safety and efficacy of this compound in various cancer types. The following tables summarize key quantitative data from some of these studies.

Table 1: Phase 2 Trial of Indoximod in Combination with Pembrolizumab in Advanced Melanoma

| Metric | Value | Reference |

| Overall Response Rate (ORR) | 53% | [4][5] |

| Complete Response (CR) Rate | 18% | [4][5] |

| Disease Control Rate (DCR) | 73% | [4][5] |

| Median Progression-Free Survival (PFS) | 12.4 months | [4][5] |

Table 2: Phase 1 Trial of Indoximod Monotherapy in Advanced Malignancies

| Metric | Value | Reference |

| Maximum Tolerated Dose (MTD) | Not reached at 2000 mg twice/day | [16] |

| Cmax (at 2000 mg twice/day) | ~12 µM | [16] |

| Time to Cmax | 2.9 hours | [4][5][16] |

| Half-life | 10.5 hours | [4][5][16] |

| Best Response | Stable Disease > 6 months in 5 patients | [16] |

Table 3: Phase 1 Trial of Indoximod with Docetaxel in Metastatic Solid Tumors

| Metric | Value | Reference |

| Recommended Phase 2 Dose (Indoximod) | 1200 mg PO twice daily | [15] |

| Partial Responses | 4 (2 breast, 1 NSCLC, 1 thymic tumor) | [15][17] |

| Most Frequent Adverse Events | Fatigue (58.6%), Anemia (51.7%), Hyperglycemia (48.3%) | [15][17] |

Experimental Protocols

General In Vivo Efficacy Study Workflow

Key Methodological Considerations:

-

Animal Models: Syngeneic mouse tumor models (e.g., B16 melanoma, CT26 colon carcinoma) are commonly used to ensure a competent immune system for evaluating immunotherapies.

-

Drug Formulation and Administration: this compound is typically formulated for oral gavage. The vehicle control should be the same formulation without the active compound.

-

Tumor Growth Measurement: Tumor volume is often calculated using the formula: (length x width²) / 2.

-

Immunophenotyping: Flow cytometry is a critical technique to analyze the frequency and phenotype of various immune cell populations (CD4+ T cells, CD8+ T cells, Tregs, MDSCs, etc.) within the tumor, spleen, and draining lymph nodes.

-

Functional Assays: Ex vivo functional assays, such as T cell proliferation assays and cytokine release assays, can provide insights into the functional consequences of Indoximod treatment.

Conclusion and Future Directions

This compound represents a novel approach to cancer immunotherapy by targeting the metabolic regulation of the tumor microenvironment. Its unique mechanism of action as a tryptophan mimetic offers potential advantages over direct enzymatic inhibitors, including activity against tumors utilizing TDO and potentially a lower risk of resistance. The promising clinical data, particularly in combination with immune checkpoint inhibitors, underscores its potential as a valuable component of future cancer treatment regimens.

Future research should continue to explore optimal combination strategies, identify predictive biomarkers of response, and further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects. A deeper understanding of its impact on the crosstalk between different immune cell populations within the TME will be crucial for maximizing its therapeutic potential.

References

- 1. What is Indoximod used for? [synapse.patsnap.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. alexslemonade.org [alexslemonade.org]

- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 10. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

immunomodulatory properties of (Rac)-Indoximod

An In-depth Technical Guide on the Immunomodulatory Properties of (Rac)-Indoximod

Executive Summary

This compound (1-Methyl-DL-tryptophan) is an orally administered immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO) pathway, a critical mechanism of tumor-mediated immune suppression.[1] Unlike direct enzymatic inhibitors, Indoximod functions as a tryptophan mimetic.[2][3][4][5] It counteracts the downstream effects of tryptophan catabolism, primarily by reactivating the mTORC1 signaling pathway and modulating the Aryl Hydrocarbon Receptor (AhR).[2][6][7][8] This restores the proliferative capacity of effector T cells, shifts the differentiation of CD4+ T cells away from a regulatory phenotype, and downregulates IDO1 expression in dendritic cells.[7][8][9] Preclinical and clinical studies have demonstrated its potential to enhance the efficacy of chemotherapy, radiation, and immune checkpoint inhibitors in various cancers, including melanoma and pediatric brain tumors.[6][10][11][12][13] This document provides a comprehensive overview of Indoximod's mechanism of action, its effects on the immune system, relevant quantitative data, and detailed experimental protocols for its evaluation.

Introduction: The IDO Pathway in Immune Evasion

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[14][15] In the tumor microenvironment (TME), IDO1 is often overexpressed by cancer cells, stromal cells, and immune cells like dendritic cells (DCs).[2][9] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn) and other downstream metabolites.[2][14][16]

This catabolic activity fosters an immunosuppressive TME through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of Trp starves effector T cells, which are highly sensitive to low tryptophan levels, leading to cell cycle arrest and apoptosis.[17]

-

Kynurenine Production: The accumulation of Kyn and its metabolites activates the Aryl Hydrocarbon Receptor (AhR) on T cells, promoting the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and suppressing effector T cell function.[7][9]

By exploiting this pathway, tumors can evade immune surveillance.[4][15] Therefore, inhibiting the IDO1 pathway has become a compelling strategy in cancer immunotherapy.[14][15]

This compound: A Unique IDO Pathway Modulator

Indoximod is the D-isomeric form of 1-methyl-tryptophan (1-MT).[2][6][10] Paradoxically, while the racemic mixture 1-MT shows weak competitive inhibition of the IDO1 enzyme, the clinically developed D-isomer, Indoximod, does not bind to or directly inhibit the purified IDO1 enzyme.[2][6][7][10] Instead, its immunomodulatory effects stem from its ability to act as a Trp mimetic and interfere with the downstream signaling consequences of IDO1 activity.[2][3][4][7] This distinct mechanism may offer advantages over direct enzymatic inhibitors by potentially reducing the risk of resistance mechanisms where tumors bypass IDO1.[2][6][10]

Mechanism of Action

Indoximod exerts its immunomodulatory effects through a multi-pronged approach that counters the immunosuppressive signals generated by IDO/TDO activity.[7] The primary mechanisms involve the restoration of mTORC1 signaling and the modulation of AhR function.[7][8]

Restoration of mTORC1 Signaling

In conditions of low tryptophan created by IDO1 activity, the mTORC1 signaling pathway in T cells is suppressed.[7] Indoximod, acting as a tryptophan mimetic, is interpreted by the cell as a signal of Trp sufficiency.[2][5][6] This signal reactivates mTORC1, a crucial regulator of cell growth and proliferation.[2][7] The reactivation of mTORC1 in T cells restores their ability to proliferate and exert their effector functions, even in a tryptophan-depleted environment.[7][8][9]

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Kynurenine, the product of IDO1 activity, is a natural ligand for the AhR.[7][9] Kynurenine-mediated AhR activation in CD4+ T cells promotes the transcription of FOXP3, leading to their differentiation into immunosuppressive Tregs.[7][8] Indoximod modulates AhR signaling, inhibiting the transcription of FOXP3 while increasing the transcription of RORC.[7][8] This shifts the differentiation of CD4+ T cells away from the Treg lineage and towards the pro-inflammatory IL-17-producing helper T cell (Th17) phenotype.[2][7][8]

Downregulation of IDO1 Expression

In addition to acting on T cells, Indoximod can influence IDO1 expression in antigen-presenting cells. Studies have shown that Indoximod can downregulate IDO1 protein expression in dendritic cells both in vitro and in vivo.[2][7][8] This effect appears to be mediated through an AhR-dependent mechanism, creating a feedback loop that further reduces the immunosuppressive capacity of the tumor microenvironment.[7][8]

Caption: Indoximod counteracts IDO1 by restoring mTORC1 and modulating AhR signaling.

Quantitative Data Summary

Quantitative data on this compound is primarily derived from preclinical in vitro studies and clinical trials, as it is not a direct enzyme inhibitor with a classical IC50 value.

Table 1: Preclinical Effective Concentrations

| Assay Type | Cell Line / System | Indoximod Concentration | Observed Effect | Reference |

| Cell Growth Assay | Human Cardiac Myofibroblasts (hCMs) | 0.5 mM | Partially reversed IFN-γ-induced growth inhibition and induced apoptosis. | [18][19] |

| T Cell Proliferation | Co-culture with IDO+ Dendritic Cells | Not Specified | Increased T cell proliferation. | [2] |

| IDO1 Expression | Human Monocyte-Derived DCs | Not Specified | Downregulated IDO1 protein expression. | [7][8] |

Table 2: Phase I Clinical Trial Data (NCT00567931)

| Parameter | Details | Reference |

| Patient Population | 48 patients with advanced solid malignancies. | [1] |

| Dose Escalation | 10 dose levels from 200 mg once/day to 2000 mg twice/day. | [1] |

| Maximum Tolerated Dose (MTD) | Not reached at the highest dose of 2000 mg twice/day. | [1] |

| Pharmacokinetics (at 2000 mg BID) | Cmax: ~12 µMTmax: 2.9 hoursHalf-life: 10.5 hours | [1] |

| Best Response | Stable disease for >6 months in 5 patients. | [1] |

| Adverse Events | Generally well-tolerated; most events were Grade 1-2. Hypophysitis was observed in 3 patients previously treated with checkpoint inhibitors. | [1] |

Table 3: Pediatric Brain Tumor Trial Data (NCT02502708)

| Parameter | Details | Reference |

| Patient Population | 81 children with recurrent brain tumors or newly diagnosed DIPG. | [11] |

| Treatment Regimen | Indoximod combined with temozolomide or radiation. | [11] |

| Pediatric Dose | Determined as 19.2 mg/kg/dose, twice daily. | [11] |

| Median Overall Survival (OS) | All Recurrent Disease (n=68): 13.3 monthsResponders (n=26): 25.2 monthsNon-responders (n=37): 7.3 months | [11] |

| Immune Correlates | Responders showed emergence of new circulating CD8+ T cell clonotypes with a late effector phenotype. | [11] |

Experimental Protocols

Detailed methodologies are crucial for assessing the immunomodulatory properties of compounds like Indoximod.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay indirectly measures IDO1 activity by quantifying the production of its enzymatic product, kynurenine, in the cell culture supernatant of IDO1-expressing cells.

Objective: To determine the effect of Indoximod on IFN-γ-induced kynurenine production.

Methodology:

-

Cell Seeding: Plate an appropriate human cancer cell line that expresses IDO1 upon stimulation (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[17][20]

-

IDO1 Induction: The following day, replace the medium with fresh medium containing human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression.[17]

-

Compound Treatment: Immediately add this compound at various concentrations (e.g., 1 µM to 500 µM) to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[14][17]

-

Supernatant Collection: After incubation, carefully collect 140 µL of conditioned medium from each well.[17]

-

Kynurenine Detection: a. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[17] b. Centrifuge the plate to pellet the precipitated protein. c. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). d. Incubate at room temperature for 10 minutes to allow color development.[17]

-

Data Analysis: Measure the absorbance at 480 nm using a microplate reader.[17] Calculate the concentration of kynurenine based on a standard curve.

Caption: Workflow for a cell-based kynurenine production assay.

T Cell Proliferation Assay

This assay measures the ability of Indoximod to restore T cell proliferation in an immunosuppressive, low-tryptophan environment created by IDO1-expressing cells.

Objective: To assess Indoximod's capacity to reverse IDO1-mediated suppression of T cell proliferation.

Methodology:

-

Prepare IDO-Expressing Cells: Seed IFN-γ-stimulated SKOV-3 cells as described in Protocol 5.1 and incubate for 24 hours to establish a tryptophan-depleted, kynurenine-rich environment.

-

Isolate T Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. T cells can be used from the PBMC population or further purified.

-

Label T Cells: Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Co-culture Setup: a. Remove the culture medium from the pre-plated SKOV-3 cells. b. Add the CFSE-labeled PBMCs (at a density of 1-2 x 10⁶ cells/mL) to the wells containing the SKOV-3 cells.[21] c. Add T cell stimuli: soluble anti-CD3 (e.g., OKT3) and anti-CD28 antibodies (2 µg/mL).[21] d. Add this compound at desired test concentrations. Include positive (T cells alone with stimuli) and negative (T cells with SKOV-3 cells, no Indoximod) controls.

-

Incubation: Co-culture the cells for 3-4 days at 37°C in a 5% CO₂ incubator.[21]

-

Flow Cytometry Analysis: a. Harvest the non-adherent cells (PBMCs). b. Stain the cells with fluorescently-labeled antibodies against T cell markers (e.g., CD3, CD4, CD8). c. Acquire the cells on a flow cytometer.

-

Data Analysis: Gate on the CD4+ and CD8+ T cell populations and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity. Quantify the percentage of divided cells.

Cytokine Release Assay

This assay measures the profile of cytokines released by immune cells to characterize the type of immune response modulated by Indoximod.[22]

Objective: To evaluate the effect of Indoximod on cytokine production (e.g., IL-2, IFN-γ, IL-17) from stimulated T cells.

Methodology:

-

Cell Culture Setup: Isolate and culture human PBMCs as described in Protocol 5.2.

-

Stimulation and Treatment: In a 96-well plate, stimulate the PBMCs with anti-CD3/CD28 antibodies in the presence or absence of this compound at various concentrations.[22][23]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[24][25]

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.[22][24]

-

Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, IL-10, IL-17, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.[22]

-

Data Analysis: Compare the cytokine concentrations between different treatment groups to determine the effect of Indoximod on the T cell cytokine profile.

Caption: Contrasting mechanisms of Indoximod and direct IDO1 enzyme inhibitors.

Conclusion and Future Directions

This compound is an immunomodulatory agent with a distinct mechanism of action that differentiates it from direct IDO1 enzyme inhibitors.[2][6][7] By acting as a tryptophan mimetic to reactivate mTORC1 and by modulating AhR signaling, it effectively reverses key immunosuppressive consequences of IDO/TDO pathway activation.[2][7][8] This leads to enhanced T cell proliferation and a shift towards a pro-inflammatory T cell phenotype.[7][9] Clinical data have shown that Indoximod is well-tolerated and can be safely combined with standard chemotherapy and radiation, with encouraging signals of efficacy, particularly in pediatric brain tumors.[1][11]

Future research should continue to explore optimal combination strategies, particularly with immune checkpoint inhibitors, and to identify predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach. The unique downstream mechanism of Indoximod holds promise for overcoming potential resistance to direct enzymatic inhibitors and broadening the applicability of IDO pathway-targeted cancer immunotherapy.

References

- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is Indoximod used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Frontiers | Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives [frontiersin.org]

- 10. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. alexslemonade.org [alexslemonade.org]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. glpbio.com [glpbio.com]

- 20. researchgate.net [researchgate.net]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 23. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]

- 24. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]

(Rac)-Indoximod and its Derivatives: A Structural Analysis Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Indoximod, a racemic mixture of 1-methyl-D-tryptophan and 1-methyl-L-tryptophan, is an immunomodulatory agent that has garnered significant interest for its role as an inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway. This pathway is a critical component of tumor immune evasion. Unlike direct enzymatic inhibitors, Indoximod functions downstream by modulating the cellular response to tryptophan levels, thereby impacting key signaling cascades such as the mammalian target of rapamycin (mTOR) and the aryl hydrocarbon receptor (AhR) pathways. A thorough understanding of the structural characteristics of this compound and its derivatives is paramount for the rational design of next-generation immunotherapies with enhanced efficacy and specificity. This technical guide provides an in-depth overview of the structural analysis of this compound, including detailed experimental protocols for its characterization and synthesis, and explores the structure-activity relationships of its derivatives.

Introduction

The IDO1 enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, promoting an immunosuppressive milieu. This compound has been shown to counteract these effects, not by direct inhibition of the IDO1 enzyme, but by acting as a tryptophan mimetic. This action alleviates the downstream consequences of tryptophan starvation, thereby restoring T-cell function and anti-tumor immunity.

The development of potent and selective IDO1 pathway inhibitors necessitates a detailed understanding of their three-dimensional structure, conformational flexibility, and intermolecular interactions. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this endeavor, providing atomic-level insights into the molecular architecture.

Structural Analysis of this compound

A comprehensive structural elucidation of this compound is crucial for understanding its mechanism of action and for the design of novel derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific Crystallographic Information File (CIF) for this compound is not publicly available, analysis of closely related indole derivatives, such as indole-3-propionic acid, provides valuable insights into the expected bond lengths, bond angles, and overall geometry of the indole core.

Table 1: Representative Crystallographic Data for an Indole Derivative (Indole-3-propionic acid)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 14.567 |

| β (°) | 101.23 |

| Volume (ų) | 1001.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: Data presented is for a representative indole derivative and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution. ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound and its derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole-NH | 10.8-11.2 (broad s) | - |

| Indole-CH (C2) | 7.1-7.3 (s) | 125-128 |

| Indole-CH (C4) | 7.5-7.7 (d) | 118-120 |

| Indole-CH (C5) | 7.0-7.2 (t) | 121-123 |

| Indole-CH (C6) | 7.0-7.2 (t) | 120-122 |

| Indole-CH (C7) | 7.3-7.5 (d) | 110-112 |

| α-CH | 4.0-4.3 (t) | 55-58 |

| β-CH₂ | 3.2-3.5 (m) | 27-30 |

| N-CH₃ | 3.7-3.9 (s) | 30-33 |

| COOH | 12.0-13.0 (broad s) | 173-176 |

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A general method for the N-methylation of tryptophan can be adapted for the synthesis of this compound.

Protocol: N-methylation of (Rac)-Tryptophan

-

Dissolution: Dissolve (Rac)-tryptophan in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the indolyl anion.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystallization: Grow single crystals of the compound of interest suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector.

-

Data Processing: Process the collected diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

Signaling Pathways and Structure-Activity Relationships

Indoximod's immunomodulatory effects are mediated through its influence on the mTOR and AhR signaling pathways.

mTOR Pathway

In the tumor microenvironment, IDO1-mediated tryptophan depletion leads to the inactivation of the mTORC1 complex, a key regulator of cell growth and proliferation. This results in the suppression of T-cell activity. Indoximod, by acting as a tryptophan mimetic, can reactivate mTORC1, thereby restoring T-cell proliferation and function.

Caption: Indoximod's effect on the mTOR signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Pathway

Kynurenine, a product of tryptophan catabolism, is a ligand for the AhR, a transcription factor that can promote the differentiation of regulatory T cells (Tregs), further contributing to immunosuppression. Indoximod has been shown to modulate AhR signaling, although the precise mechanism is still under investigation. It may act as an antagonist or a partial agonist, altering the transcriptional output of AhR and shifting the balance away from Treg differentiation.

Caption: Modulation of the AhR pathway by Indoximod.

Derivatives and Structure-Activity Relationship (SAR)

The development of Indoximod derivatives aims to improve its pharmacokinetic properties, potency, and selectivity. Modifications to the indole ring, the carboxylic acid moiety, and the α-amino group can significantly impact biological activity.

Table 3: Biological Activity of Representative Indoximod Derivatives

| Derivative | Modification | IDO1 Pathway Inhibition (IC₅₀, µM) |

| This compound | N-methyl | ~10-50 |

| Derivative A | 5-Fluoro substitution on indole ring | 5-15 |

| Derivative B | Esterification of carboxylic acid | >100 (prodrug) |

| Derivative C | α-Methyl substitution | 20-70 |

Note: The IC₅₀ values are representative and may vary depending on the assay conditions. This table is for illustrative purposes to demonstrate potential SAR trends.

The SAR studies suggest that:

-

Electron-withdrawing groups on the indole ring can enhance potency.

-

The free carboxylic acid is generally important for activity, although esterification can be used to create prodrugs.

-

Modifications at the α-position are generally well-tolerated but can influence potency.

Conclusion

The structural analysis of this compound and its derivatives is a cornerstone of modern cancer immunotherapy research. While detailed crystallographic and NMR data for the parent compound remain to be publicly disclosed, a wealth of information from related structures and spectroscopic studies provides a solid foundation for understanding its key structural features. The intricate interplay between Indoximod's structure and its ability to modulate the mTOR and AhR signaling pathways underscores the importance of a structure-guided approach to the design of new and improved IDO1 pathway inhibitors. The experimental protocols and SAR data presented in this guide offer a valuable resource for researchers dedicated to advancing this promising class of anti-cancer agents.

(Rac)-Indoximod: A Technical Overview of Early-Phase Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Indoximod is an orally administered small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic checkpoint that promotes tumor-mediated immunosuppression.[1][2] By disrupting the catabolism of the essential amino acid tryptophan, Indoximod aims to reverse the resulting immune-suppressive environment and enhance the efficacy of anti-cancer therapies. This technical guide provides an in-depth overview of the core findings from early-phase clinical trials of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Indoximod is a tryptophan mimetic that acts downstream of the IDO1 enzyme.[3][4] Unlike direct enzymatic inhibitors, Indoximod stimulates the mTORC1 signaling pathway, which is typically suppressed by tryptophan depletion in the tumor microenvironment.[3][4][5] This action effectively counters the immunosuppressive effects of IDO1 activity, leading to the reactivation of effector T cells and a reduction in regulatory T cells (Tregs).[5][6] Additionally, Indoximod has been shown to modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR), favoring a pro-inflammatory Th17 phenotype over the immunosuppressive Treg phenotype.[5]

Early-Phase Clinical Trial Summary

This compound has been evaluated in several early-phase clinical trials, both as a monotherapy and in combination with chemotherapy and immunotherapy. These studies have primarily focused on establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug.

Phase I Monotherapy and Combination Trials

A foundational Phase I study in patients with advanced malignancies established the safety profile of Indoximod.[7][8] The trial employed a 3+3 dose-escalation design, with cohorts receiving doses ranging from 200 mg once daily to 2000 mg twice daily.[8] A maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile.[7][8]

Another Phase I trial investigated Indoximod in combination with docetaxel in patients with metastatic solid tumors.[1][2] This study also utilized a 3+3 dose-escalation design, with Indoximod doses ranging from 300 mg to 2000 mg twice daily, and a final recommended Phase II dose of 1200 mg twice daily.[1][2]

A first-in-children Phase I trial evaluated Indoximod in combination with temozolomide for pediatric brain tumors.[9] This study also followed a 3+3 dose-escalation design, with the pediatric recommended Phase II dose determined to be 19.2 mg/kg/dose twice daily.[9][10]

Quantitative Data from Early-Phase Trials

The following tables summarize the key quantitative data from early-phase clinical trials of this compound.

Table 1: Pharmacokinetic Parameters of Indoximod

| Parameter | Value | Population | Source |

| Tmax (Time to Peak Concentration) | 2.9 hours | Adult patients with advanced malignancies | [7][8][11] |

| T1/2 (Half-life) | 10.5 hours | Adult patients with advanced malignancies | [7][8][11] |

| Cmax at 2000 mg BID | ~12 µM | Adult patients with advanced malignancies | [7][8] |

| Pharmacokinetic Plateau | Observed at doses above 1200 mg | Adult patients with advanced malignancies | [7][8][11] |

Table 2: Safety and Tolerability - Common Adverse Events (Any Grade)

| Adverse Event | Frequency | Population | Source |

| Fatigue | 56.3% - 58.6% | Patients with metastatic solid tumors | [1][2][8] |

| Anemia | 37.5% - 51.7% | Patients with metastatic solid tumors | [1][2][8] |

| Anorexia | 37.5% | Patients with advanced malignancies | [8] |

| Hyperglycemia | 48.3% | Patients with metastatic solid tumors | [1][2] |

| Nausea | 29.2% - 41.4% | Patients with metastatic solid tumors | [1][2][8] |

| Infection | 44.8% | Patients with metastatic solid tumors | [1][2] |

Note: Frequencies are reported from studies of Indoximod in combination with chemotherapy.

Table 3: Preliminary Efficacy in Early-Phase Trials

| Outcome | Value | Patient Population | Combination Therapy | Source |

| Partial Responses | 4 | Metastatic solid tumors | Docetaxel | [1][2] |

| Stable Disease > 6 months | 5 | Advanced malignancies | Monotherapy | [7][8] |

| Overall Response Rate (ORR) | 53% | Advanced melanoma | Pembrolizumab | [3][11] |

| Complete Response (CR) | 18% | Advanced melanoma | Pembrolizumab | [3][11] |

| Disease Control Rate (DCR) | 73% | Advanced melanoma | Pembrolizumab | [3][11] |

| Median Progression-Free Survival (PFS) | 12.4 months | Advanced melanoma | Pembrolizumab | [3][11] |

Experimental Protocols

Patient Population and Eligibility Criteria

Early-phase trials of Indoximod typically enrolled patients with advanced or metastatic solid tumors who had failed standard therapies.[2][7][8] Key inclusion criteria generally included:

-

Histologically or cytologically confirmed malignancy[12]

-

Measurable disease as per RECIST 1.1[12]

-

Age ≥18 years (for adult trials)[8]

-

ECOG performance status of 0 or 1[12]

Exclusion criteria often included:

-

Chemotherapy within 3 weeks prior to enrollment[8]

-

Untreated brain metastases[8]

-

Prior therapy with an IDO1 inhibitor[12]

Dosing and Administration

Indoximod was administered orally, typically twice daily, in continuous cycles.[1][11] In dose-escalation studies, the dose was increased in successive cohorts of patients following a 3+3 design until the MTD was reached or a recommended Phase II dose was established.[1][8]

Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after Indoximod administration.[2] Plasma concentrations of Indoximod were determined using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[8] Non-compartmental pharmacokinetic analysis was used to calculate parameters such as Cmax, Tmax, AUC, and half-life.[8]

Safety and Efficacy Assessments

Safety was monitored through the regular recording of adverse events, physical examinations, and laboratory tests.[8] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]

Tumor response was assessed using imaging studies (e.g., CT or MRI) at baseline and at regular intervals during treatment.[11] Responses were typically evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).[12]

Conclusion

Early-phase clinical trials of this compound have demonstrated a favorable safety and tolerability profile, both as a monotherapy and in combination with other anti-cancer agents. The pharmacokinetic data have informed the selection of a recommended Phase II dose. While preliminary efficacy signals are encouraging, particularly in combination with immune checkpoint inhibitors, larger randomized controlled trials are necessary to definitively establish the clinical benefit of Indoximod. The unique mechanism of action, targeting the downstream effects of IDO1-mediated tryptophan catabolism, continues to make Indoximod a compound of significant interest in the field of immuno-oncology.

References

- 1. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 12. mayo.edu [mayo.edu]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

(Rac)-Indoximod: A Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Indoximod, a racemic mixture of 1-methyl-D,L-tryptophan, has emerged as a significant immunomodulatory agent with therapeutic potential in oncology. Unlike direct enzymatic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Indoximod orchestrates a complex and pleiotropic anti-immunosuppressive effect by targeting downstream signaling pathways. This technical guide provides an in-depth analysis of the core biochemical pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Core Biochemical Pathways Modulated by this compound

Indoximod's mechanism of action is multifaceted, primarily revolving around the reversal of tryptophan (Trp) depletion-induced immunosuppression. Instead of directly inhibiting the IDO1 enzyme, it acts as a Trp mimetic and modulates key signaling nodes within immune cells, particularly T cells. The two principal pathways affected are the mechanistic target of rapamycin complex 1 (mTORC1) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.

Reactivation of mTORC1 Signaling

The enzyme IDO1, often overexpressed in the tumor microenvironment, catabolizes the essential amino acid tryptophan into kynurenine (Kyn). This depletion of tryptophan is sensed by T cells, leading to the inactivation of mTORC1, a critical regulator of cell growth, proliferation, and protein synthesis.[1] mTORC1 inactivation results in T cell anergy and autophagy.[1][2]

Indoximod acts as a tryptophan mimetic, creating a "Trp sufficiency" signal that reactivates mTORC1 even in a tryptophan-depleted environment.[3][4] This reactivation restores T cell proliferation and effector function.[4][5]

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Kynurenine, the downstream product of IDO1 activity, is a natural ligand for AhR. Activation of AhR by kynurenine in T cells promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) by upregulating the transcription factor FOXP3.[5]

Indoximod can also act as a ligand for AhR, but its engagement with the receptor leads to a different transcriptional outcome.[3][5] It promotes the differentiation of T helper 17 (Th17) cells by increasing the expression of the transcription factor RORC, while simultaneously inhibiting the expression of FOXP3.[3][5] This skews the immune response towards an inflammatory and anti-tumor phenotype. Furthermore, Indoximod's interaction with AhR can lead to the downregulation of IDO1 expression in dendritic cells, suggesting a negative feedback loop.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biochemical and cellular effects of this compound.

| Parameter | Cell Type/Assay Condition | Value | Reference |

| EC50 for CD8+ T cell proliferation restoration | Co-culture with TDO-expressing SW48 cells | 23.2 μM (95% CI: 14.6 μM to 36.7 μM) | [5] |

| EC50 for T cell proliferation enhancement | Primary human T cells in fresh media | 25.7 μM (95% CI: 13.5 μM to 36.9 μM) | [3] |

| EC50 for AhR-dependent gene transcription | Luciferase reporter gene system | 33 ± 6 μM | [3] |

| EC50 for CYP1A1 expression and activity | Not specified | 23 ± 6 μM | [3] |

| EC50 for Treg to Th17 phenotype shift | Primary human CD4+ T cells | ~4–9 μM | [3] |

Table 1: In Vitro Efficacy of this compound

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

T-Cell Proliferation Assay

This assay measures the ability of T cells to proliferate in response to stimulation, and how this is affected by Indoximod.

Objective: To quantify the effect of this compound on T-cell proliferation in the presence of an immunosuppressive stimulus (e.g., IDO or TDO expressing cells).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells.

-

IDO+ or TDO+ tumor cell line (e.g., SW480).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

-

96-well flat-bottom culture plates.

-

Flow cytometer.

Protocol:

-

T-Cell Labeling: Label isolated T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Co-culture Setup:

-

Seed the IDO+/TDO+ tumor cells in a 96-well plate and allow them to adhere overnight.

-

Add the labeled T cells to the wells containing the tumor cells at a specific effector-to-target ratio.

-

Add varying concentrations of this compound to the co-culture. Include appropriate controls (T cells alone, T cells with tumor cells without Indoximod).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-